t-Boc-amido-PEG10-acid
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Overview
Description
t-Boc-amido-PEG10-acid: is a polyethylene glycol (PEG) derivative containing a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of t-Boc-amido-PEG10-acid: typically involves the reaction of PEG with a Boc-protected amine and a carboxylic acid.
Deprotection of the Boc group: is achieved under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves:
Bulk synthesis: using large reactors.
Purification: through techniques such as crystallization or chromatography.
Quality control: to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The terminal carboxylic acid can react with primary amines to form amide bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Coupling Agents: EDC, DCC.
Deprotection Agents: Trifluoroacetic acid (TFA).
Major Products Formed:
Scientific Research Applications
Mechanism of Action
Mechanism:
- t-Boc-amido-PEG10-acid acts as a linker molecule in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Targets and Pathways:
- The compound connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein. This facilitates the ubiquitination and subsequent degradation of the target protein .
Comparison with Similar Compounds
t-Boc-N-amido-PEG10-propargyl: Contains a propargyl group that can form triazole linkages with azide-bearing compounds.
t-Boc-N-amido-PEG10-propionic acid: Another PEG linker with a protected amino group and a carboxylic acid.
Uniqueness:
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H53NO14/c1-27(2,3)42-26(31)28-4-5-32-6-7-33-8-9-34-10-11-35-12-13-36-14-15-37-16-17-38-18-19-39-20-21-40-22-23-41-24-25(29)30/h4-24H2,1-3H3,(H,28,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDSOVWMQJSODR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H53NO14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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